molecular formula C7H5N5O3 B2776021 1-(3-nitrophenyl)-1H-tetrazol-5-ol CAS No. 7024-74-0

1-(3-nitrophenyl)-1H-tetrazol-5-ol

Cat. No.: B2776021
CAS No.: 7024-74-0
M. Wt: 207.149
InChI Key: TUIKWADRWKTSRE-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-1H-tetrazol-5-ol is a heterocyclic compound featuring a tetrazole ring substituted with a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzyl azide with sodium azide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrophenyl)-1H-tetrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The tetrazole ring can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-(3-aminophenyl)-1H-tetrazol-5-ol, while substitution reactions can produce a variety of functionalized tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Tetrazole derivatives, including 1-(3-nitrophenyl)-1H-tetrazol-5-ol, have been extensively studied for their biological activities. They exhibit a range of pharmacological properties such as antibacterial, antifungal, and anti-inflammatory effects.

Antibacterial and Antifungal Activities

Research indicates that certain 5-substituted tetrazoles demonstrate significant antibacterial activity against various strains of bacteria and fungi. For instance, a study highlighted that tetrazole compounds synthesized via microwave-assisted methods showed inhibitory effects against Escherichia coli and Staphylococcus aureus .

CompoundActivityTarget Organism
This compoundAntibacterialE. coli, Bacillus subtilis
5-(4-methoxyphenyl)-1H-tetrazoleAntifungalAspergillus flavus

Coordination Chemistry

Tetrazoles are recognized for their ability to act as ligands in coordination complexes. The presence of nitrogen atoms in the tetrazole ring allows for strong coordination with metal ions, which is beneficial in catalysis and materials synthesis.

Catalytic Applications

The catalytic properties of tetrazoles have been explored in reactions such as the synthesis of various organic compounds. For example, nano-TiCl₄.SiO₂ has been employed as an efficient catalyst for synthesizing 5-substituted tetrazoles under eco-friendly conditions, showcasing high yields and short reaction times .

CatalystReaction TypeYield (%)
Nano-TiCl₄.SiO₂Synthesis of 5-substituted tetrazolesUp to 96%
Cu(II) immobilized on silica[3+2] cycloaddition with nitriles75-96%

Materials Science

The unique properties of tetrazoles make them suitable for applications in materials science, particularly in the development of energetic materials and explosives.

Explosive Properties

Tetrazole derivatives have been investigated for their potential as high-energy materials due to their stability and energy output upon decomposition. The compound this compound has shown promise in this area, with studies indicating its effectiveness as a precursor for energetic formulations .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various tetrazole derivatives found that this compound exhibited significant activity against resistant strains of bacteria. The compound was tested against clinical isolates, demonstrating potential as a lead compound for antibiotic development.

Case Study 2: Synthesis Using Green Chemistry

In another case study focusing on green chemistry principles, researchers successfully synthesized this compound using environmentally benign solvents and catalysts. This approach not only enhanced yield but also reduced toxic waste associated with traditional synthesis methods .

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-1H-tetrazol-5-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)-1H-tetrazol-5-ol: Similar structure but with the nitro group in the para position.

    1-(3-aminophenyl)-1H-tetrazol-5-ol: A reduction product of 1-(3-nitrophenyl)-1H-tetrazol-5-ol.

    1-(3-nitrophenyl)-1H-tetrazol-5-thiol: A thiol derivative with different chemical properties.

Uniqueness

This compound is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic chemistry and drug development.

Biological Activity

1-(3-Nitrophenyl)-1H-tetrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles, in general, are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of this compound typically involves the reaction of sodium azide with appropriate nitrile compounds under acidic conditions. The general synthetic route includes:

  • Formation of Tetrazole Ring : This is achieved through a [3+2] cycloaddition reaction between nitriles and sodium azide.
  • Substitution Reactions : The introduction of the nitrophenyl group can be performed via nucleophilic substitution reactions.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the nitrophenyl moiety enhances its binding affinity, potentially leading to inhibition of key metabolic pathways in various organisms.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : this compound has shown activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported range from 0.25 to 4 µg/mL .
Microorganism MIC (µg/mL)
Staphylococcus aureus0.25 - 2
Escherichia coli0.5 - 4
Bacillus subtilis2 - 16

Antifungal Activity

The compound also exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus flavus, with varying degrees of effectiveness .

Anticancer Activity

Recent studies have explored the anticancer potential of tetrazole derivatives:

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like Tamoxifen .
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.031
Normal Human Cells>10

Case Studies

Several case studies highlight the efficacy of tetrazole derivatives in treating infections and cancer:

  • Antibacterial Efficacy : A study reported that a series of substituted tetrazoles exhibited antibacterial activity comparable to conventional antibiotics like Ciprofloxacin .
  • Anticancer Potential : Another investigation focused on the structure-activity relationship (SAR) of tetrazole derivatives, revealing that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-nitrophenyl)-1H-tetrazol-5-ol, and how do reaction conditions influence yield?

A common method involves coupling 3-nitrophenyl derivatives with tetrazole precursors under heterogenous catalytic conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C achieves efficient thioether bond formation in related tetrazole derivatives . Reaction time, solvent polarity, and catalyst choice critically affect yield. Prolonged heating (>1 hour) may degrade sensitive nitro groups, while lower temperatures (<70°C) reduce reaction efficiency. Post-synthetic purification via recrystallization in aqueous acetic acid enhances purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

Key spectral signatures include:

  • IR : A strong absorption band near 1605–1735 cm⁻¹ for C=O or C=N stretching, and 1030 cm⁻¹ for C–S–C bonds in tetrazole-thioether analogs .
  • ¹H NMR : Aromatic protons from the 3-nitrophenyl group appear as multiplets at δ 7.87–8.31 ppm, while the tetrazole NH proton resonates as a singlet near δ 8.67 ppm in DMSO-d₆ .
    Tautomerism in the tetrazole ring (1H vs. 2H forms) can be detected via variable-temperature NMR or deuterium exchange experiments.

Q. What are the key reactivity patterns of the nitro and tetrazole groups in this compound?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position and stabilizing the tetrazole ring. The tetrazole’s NH group participates in hydrogen bonding, influencing solubility and crystallinity. Under basic conditions, the tetrazole can deprotonate, enhancing nucleophilicity for alkylation or acylation reactions .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural discrepancies in polymorphs or tautomeric forms?

SHELX software is widely used for refining crystal structures, particularly for resolving tautomerism in tetrazole derivatives. For example, SHELXL can model hydrogen atom positions and assess bond-length alternation to distinguish 1H- and 2H-tetrazole forms . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) complement crystallographic data by predicting stable tautomers and electron density maps .

Q. What catalytic systems improve the sustainability of synthesizing this compound?

Nano-TiCl₄·SiO₂ catalysts offer higher surface area and recyclability compared to traditional acid catalysts, achieving yields >85% for 5-(3-nitrophenyl)-1H-tetrazole . Solvent-free conditions or green solvents (e.g., ethanol-water mixtures) reduce environmental impact. Lifecycle assessments (LCAs) should compare energy inputs and waste generation across methods .

Q. How does the compound’s electronic structure influence its biological or material applications?

The nitro group enhances π-π stacking with aromatic residues in enzyme active sites, while the tetrazole’s acidity (pKa ~4–5) facilitates proton transfer in catalytic processes. In materials science, the compound’s planar structure and nitro group polarity make it a candidate for nonlinear optical (NLO) materials. Time-dependent DFT can predict charge-transfer transitions for such applications .

Q. What strategies address contradictions in reported biological activity data for analogs?

Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurities. For example, residual PEG-400 from synthesis may inhibit enzyme activity falsely. Researchers should:

  • Validate purity via HPLC (>95%) and mass spectrometry.
  • Use standardized assays (e.g., microbroth dilution for antimicrobial tests) with positive controls (e.g., ciprofloxacin) .
  • Perform dose-response curves to distinguish specific activity from cytotoxicity.

Q. How can researchers optimize the compound for oligonucleotide synthesis applications?

As a phosphoramidite activator, the tetrazole’s acidity (pKa ~4.5) must match the coupling reaction’s pH requirements. Modifying the nitro group’s position (para vs. meta) alters electron density and activation efficiency. Solubility in anhydrous acetonitrile is critical; derivatives with improved solubility (e.g., methyl-tetrazole analogs) show higher coupling yields in solid-phase synthesis .

Properties

IUPAC Name

4-(3-nitrophenyl)-1H-tetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O3/c13-7-8-9-10-11(7)5-2-1-3-6(4-5)12(14)15/h1-4H,(H,8,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIKWADRWKTSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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